![molecular formula C16H21N3O5S B2911151 8-((2-Methoxy-5-methylphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 942006-77-1](/img/structure/B2911151.png)
8-((2-Methoxy-5-methylphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Overview
Description
“8-((2-Methoxy-5-methylphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a chemical compound with the molecular formula C15H19N3O5S and a molecular weight of 353.39. It is related to spirotetramat, a second-generation insecticide developed by Bayer CropScience .
Synthesis Analysis
The synthesis of spirotetramat, which seems to be related to the compound , involves a multi-step reaction sequence including hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation . The key intermediate in the synthesis of spirotetramat, cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione, was synthesized by catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as raw material .Scientific Research Applications
Receptor Antagonism and Agonism
One application of this chemical involves its role as a selective antagonist for certain receptor subtypes. For example, BMY 7378, a derivative closely related to the compound , is selective for the alpha 1D-adrenoceptor subtype. This selectivity is significant for pharmacological studies focusing on the modulation of these receptors, which are crucial in cardiovascular and neurological functions. The compound's high affinity for rat aorta alpha 1-adrenoceptors emphasizes its potential in cardiovascular research (Goetz et al., 1995).
Antimicrobial and Detoxification Applications
Another application is found in the field of material science, where derivatives of the compound have been utilized for antimicrobial and detoxification purposes. Specifically, N-Halamine-coated cotton, synthesized using a precursor related to this compound, demonstrated significant efficacy against bacteria such as Staphylococcus aureus and Escherichia coli O157:H7. This application is particularly relevant for creating antimicrobial textiles and surfaces, offering a way to enhance hygiene and safety in various settings (Ren et al., 2009).
Hypoglycemic Activity
In the realm of medicinal chemistry, certain spiroimidazolidine-2,4-diones, which share a structural motif with the compound , have been studied for their hypoglycemic potential. These studies have found that certain derivatives exhibit excellent hypoglycemic activity in vivo, suggesting potential applications in the treatment or management of diabetes. This highlights the compound's relevance in the development of new therapeutic agents for metabolic disorders (Iqbal et al., 2012).
Anticonvulsant Activity
Furthermore, various derivatives of this compound have been synthesized and evaluated for their anticonvulsant properties. This research is crucial for the development of new pharmacological treatments for epilepsy and other seizure disorders. The systematic study of these derivatives has led to insights into the structure-activity relationships that govern their efficacy as anticonvulsant agents, providing a foundation for future drug development efforts (Obniska et al., 2006).
Future Directions
While specific future directions for “8-((2-Methoxy-5-methylphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione” are not available, spirotetramat, a related compound, has prominent applications and market prospects due to its high activity, low dosage, broad-spectrum insecticidal efficacy, and environmental safety .
properties
IUPAC Name |
8-(2-methoxy-5-methylphenyl)sulfonyl-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5S/c1-11-4-5-12(24-3)13(10-11)25(22,23)19-8-6-16(7-9-19)14(20)18(2)15(21)17-16/h4-5,10H,6-9H2,1-3H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQHEGXLGDTCPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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